6-[(4-Chlorobenzyl)thio]-3-ethyl-1,2,3,4-tetrahydro-1,3,5-triazine hydrochloride
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Overview
Description
6-[(4-Chlorobenzyl)thio]-3-ethyl-1,2,3,4-tetrahydro-1,3,5-triazine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms. The presence of the 4-chlorobenzylthio group and the ethyl group attached to the triazine ring contributes to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Chlorobenzyl)thio]-3-ethyl-1,2,3,4-tetrahydro-1,3,5-triazine hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with 3-ethyl-1,2,3,4-tetrahydro-1,3,5-triazine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The resulting compound is then purified through recrystallization or chromatography techniques to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-[(4-Chlorobenzyl)thio]-3-ethyl-1,2,3,4-tetrahydro-1,3,5-triazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the 4-chlorobenzylthio group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
6-[(4-Chlorobenzyl)thio]-3-ethyl-1,2,3,4-tetrahydro-1,3,5-triazine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-[(4-Chlorobenzyl)thio]-3-ethyl-1,2,3,4-tetrahydro-1,3,5-triazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
- 6-[(4-Chlorobenzyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione
- 6-[(4-Chlorobenzyl)thio]-3-(3,4-dimethoxyphenethyl)-1,2,3,4-tetrahydro-1,3,5-triazine hydrochloride
Uniqueness
6-[(4-Chlorobenzyl)thio]-3-ethyl-1,2,3,4-tetrahydro-1,3,5-triazine hydrochloride is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Its combination of the 4-chlorobenzylthio group and the ethyl group differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
Properties
IUPAC Name |
6-[(4-chlorophenyl)methylsulfanyl]-3-ethyl-2,4-dihydro-1H-1,3,5-triazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3S.ClH/c1-2-16-8-14-12(15-9-16)17-7-10-3-5-11(13)6-4-10;/h3-6H,2,7-9H2,1H3,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOIKZHLOGLOOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CNC(=NC1)SCC2=CC=C(C=C2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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